molecular formula C15H17NO B2989779 2,5-Dimethyl-1-phenethyl-1H-pyrrole-3-carbaldehyde CAS No. 18870-81-0

2,5-Dimethyl-1-phenethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B2989779
CAS No.: 18870-81-0
M. Wt: 227.307
InChI Key: XTBALTOVICAGLW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,5-Dimethyl-1-phenethyl-1H-pyrrole-3-carbaldehyde typically involves the reaction of 2,5-dimethyl-1-phenylpyrrole with appropriate aldehyde sources under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the formation of the carbaldehyde group. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2,5-Dimethyl-1-phenethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrole ring, depending on the reagents and conditions used. Common reagents include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .

Scientific Research Applications

2,5-Dimethyl-1-phenethyl-1H-pyrrole-3-carbaldehyde is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-phenethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins and other biomolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

2,5-Dimethyl-1-phenethyl-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2,5-dimethyl-1-(2-phenylethyl)pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-12-10-15(11-17)13(2)16(12)9-8-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBALTOVICAGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCC2=CC=CC=C2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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